2,3,5,6-Tetrachlorophenol acetate

Übersicht

Beschreibung

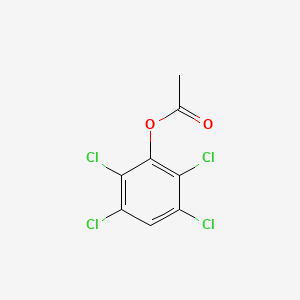

2,3,5,6-Tetrachlorophenol acetate is a chlorinated derivative of phenol, specifically an acetate ester of 2,3,5,6-tetrachlorophenol. It is known for its use in various industrial and environmental applications due to its chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachlorophenol acetate can be synthesized through the esterification of 2,3,5,6-tetrachlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves the chlorination of phenol to produce 2,3,5,6-tetrachlorophenol, followed by esterification with acetic anhydride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrachlorophenol acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and a base, it hydrolyzes to form 2,3,5,6-tetrachlorophenol and acetic acid.

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 2,3,5,6-Tetrachlorophenol and acetic acid.

Oxidation: Tetrachlorobenzoquinone and other oxidized products.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Toxicological Profile

2,3,5,6-Tetrachlorophenol (TCP), the parent compound of TCPA, exhibits significant toxicity. It is classified as a hazardous substance due to its corrosive nature and potential health effects upon exposure. The compound is primarily absorbed through inhalation and dermal contact, leading to various acute and chronic health issues such as respiratory irritation and potential liver damage .

Toxicity Data

- LD50 Values :

- Health Hazards : Exposure can lead to symptoms such as hyperactivity, neuromuscular weakness, and convulsions .

Environmental Applications

TCPA is primarily studied for its environmental impact and degradation pathways. It has been identified as a contaminant in soil and water systems due to its historical use in pesticides and wood preservatives.

Biodegradation Studies

Research indicates that TCP can be degraded by various microbial processes. For instance, studies have shown that certain bacterial strains can mineralize TCP effectively when exposed to other chlorinated phenols like pentachlorophenol (PCP). This suggests potential bioremediation applications for contaminated sites .

Preservative Use

TCPA has been utilized in the textile industry as a preservative due to its antifungal properties. Its effectiveness against mold and bacteria makes it suitable for treating fabrics and leather products .

Pesticide Formulations

Historically, TCPA has been included in pesticide formulations for agricultural use. Its ability to inhibit microbial growth has made it valuable in protecting crops from fungal infections .

Case Studies

- Occupational Exposure : A study involving lumber mill workers highlighted the respiratory issues associated with exposure to TCP mixtures. Workers reported higher instances of upper respiratory tract irritation compared to unexposed individuals .

- Environmental Monitoring : In a cross-sectional study involving children and adults, urinary levels of chlorophenols were linked to increased asthma symptoms. This underscores the relevance of monitoring TCP levels in populations at risk .

Wirkmechanismus

The mechanism of action of 2,3,5,6-tetrachlorophenol acetate involves its interaction with cellular components, leading to the disruption of metabolic processes. It acts at the sites of adenosine triphosphate production, decreasing or blocking it without inhibiting the electron transport chain. This uncouples phosphorylation from oxidation, converting free energy from the electron transport chain into heat .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,4,6-Tetrachlorophenol

- 2,3,4,5-Tetrachlorophenol

- Pentachlorophenol

Uniqueness

2,3,5,6-Tetrachlorophenol acetate is unique due to its specific chlorination pattern and its acetate ester form, which imparts different chemical properties compared to its analogs. It exhibits stronger intrinsic chemiluminescence during advanced oxidation processes compared to other chlorophenols .

Biologische Aktivität

2,3,5,6-Tetrachlorophenol acetate (2,3,5,6-TeCPA) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential environmental impacts. This article examines its biological effects, metabolism, toxicological profile, and implications for human health and the environment.

2,3,5,6-TeCPA is a derivative of tetrachlorophenol and exhibits significant hydrophobicity. Its chemical structure contributes to its stability and persistence in the environment. The compound's log Kow (octanol-water partition coefficient) suggests moderate bioaccumulation potential under specific environmental conditions .

Metabolism

Research indicates that the primary metabolic pathways for 2,3,5,6-TeCPA involve sulfation and glucuronidation , leading to rapid absorption following dermal exposure . These metabolic processes are crucial for understanding the compound's bioavailability and potential toxicity.

Toxicological Effects

The toxicological profile of 2,3,5,6-TeCPA reveals various adverse effects across different biological systems:

- Hepatic Effects : Animal studies have documented hepatic alterations such as increased liver weight and hepatocellular hypertrophy following exposure .

- Reproductive Effects : Studies indicate that exposure can lead to decreased litter sizes and abnormalities in offspring .

- Neurological Effects : Clinical signs of neurotoxicity including lethargy and convulsions have been observed in animal models .

- Immunological Effects : Limited data suggest alterations in immune function following exposure to chlorinated phenols .

Environmental Persistence

2,3,5,6-TeCPA exhibits significant environmental persistence due to its resistance to biodegradation. This characteristic raises concerns regarding its potential accumulation in terrestrial and aquatic ecosystems. Bioconcentration factors (BCFs) have been measured in various organisms:

| Compound | Initial Concentration (µg/L) | BCF Range |

|---|---|---|

| 2,3,5,6-TeCP | 10 | 25–62 |

| 1 | 36–95 | |

| 2-Chlorophenol | 40 | 14–24 |

| 4 | 16–29 | |

| 2,4-Dichlorophenol | 30 | 7.1–69 |

| 3 | 10–55 |

This table illustrates the varying degrees of bioaccumulation among chlorophenolic compounds .

Human Health Risk Assessments

A baseline human health risk assessment conducted at contaminated sites indicated that consumption of fish from areas with known chlorophenol contamination posed significant cancer risks due to bioaccumulation of compounds like 2,3,5,6-TeCPA . The study highlighted the need for continuous monitoring and evaluation of exposure pathways.

Environmental Impact Studies

Research has shown that chlorophenolic compounds can affect soil and aquatic life. For instance, studies on earthworms revealed high concentrations of 2,3,4,6-TeCP in organisms near contaminated sites . These findings emphasize the ecological risks associated with tetrachlorophenol derivatives.

Eigenschaften

IUPAC Name |

(2,3,5,6-tetrachlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O2/c1-3(13)14-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBOZDKIYJWIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977477 | |

| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-90-4 | |

| Record name | Phenol, 2,3,5,6-tetrachloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.